molecular formula C18H17N3O3S B2754139 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921806-11-3

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2754139
CAS No.: 921806-11-3
M. Wt: 355.41
InChI Key: XOTPCYMKXNSEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic pyridazinone-based benzenesulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure incorporates a pyridazinone heterocycle, a privileged scaffold in drug discovery known for yielding compounds with a broad spectrum of biological activities . The compound is of particular value for researchers investigating multi-target therapeutic strategies for inflammatory diseases . The structural combination of the benzenesulfonamide group and the pyridazinone ring suggests potential for concurrent inhibition of key enzymatic targets in the inflammatory cascade. Recent scientific studies highlight that analogous pyridazinone-sulfonamide hybrids are designed to act as potent inhibitors of carbonic anhydrase (CA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . This multi-target approach is a recognized strategy to develop anti-inflammatory agents that may overcome limitations associated with single-target nonsteroidal anti-inflammatory drugs (NSAIDs) . Furthermore, pyridazinone derivatives have demonstrated efficacy in inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and subsequent pro-inflammatory cytokine production, such as interleukin-6 (IL-6), in cellular models, confirming their robust anti-inflammatory potential . The specific structural motifs present in this compound are engineered to interact with enzymatic active sites, with the sulfonamide group capable of anchoring to zinc in carbonic anhydrases . Primary Research Applications: • Investigation of multi-enzyme inhibition strategies targeting CA, COX-2, and 5-LOX . • Profiling of novel anti-inflammatory and analgesic agents in preclinical research models . • Structure-activity relationship (SAR) studies to optimize the pyridazinone scaffold for enhanced potency and selectivity . This product is for non-human research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18-12-11-17(15-7-3-1-4-8-15)20-21(18)14-13-19-25(23,24)16-9-5-2-6-10-16/h1-12,19H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTPCYMKXNSEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or keto acids. The phenyl group is introduced through electrophilic aromatic substitution reactions, and the benzenesulfonamide moiety is attached via sulfonylation reactions using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide and related sulfonamide-pyridazine/heterocyclic derivatives:

Compound Molecular Formula Key Substituents Synthesis Method Reported Activity Reference
This compound C₁₈H₁₈N₄O₃S - 3-Phenylpyridazine
- Ethylbenzenesulfonamide
Likely via nucleophilic substitution or coupling of pyridazine precursors Not specified in provided evidence
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) C₁₇H₁₅N₃O₄S - 3-Benzyloxy-pyridazine
- Direct sulfonamide linkage
Benzyl bromide alkylation of pyridazine-sulfonamide precursor in DMF/K₂CO₃ Antiviral (implicit from structural class)
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) C₁₉H₁₅N₃O₃S₂ - 2-Oxopyridin-1(2H)-yl
- Benzo[d]thiazole
Condensation of sodium enolate with sulfonohydrazide in ethanol Antiviral (explicitly tested)
3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide (Ferrostatin-1 analog) C₂₆H₃₈N₆O₂S - Benzylamino/cyclohexylamino
- Piperazine-ethyl linker
Multi-step alkylation/amination of benzenesulfonamide scaffold Cell death inhibition (e.g., stroke treatment)

Key Structural and Functional Insights

Core Heterocycle Variations: The target compound utilizes a pyridazine ring, whereas 10a () employs a 2-pyridone scaffold. Compound 5a () retains the pyridazine core but substitutes the phenyl group with a benzyloxy moiety, enhancing solubility but possibly reducing metabolic stability .

Sulfonamide Linkage :

  • The ethyl spacer in the target compound’s sulfonamide group may increase conformational flexibility compared to the direct linkage in 5a or the rigid benzo[d]thiazole in 10a. This could influence pharmacokinetic properties like tissue penetration .

Biological Activity: Antiviral Potential: Compound 10a demonstrated explicit antiviral activity, likely due to the benzo[d]thiazole moiety’s ability to intercalate or inhibit viral enzymes . The target compound’s phenylpyridazine group may offer similar enzymatic inhibition but lacks direct evidence. Cell Death Modulation: Ferrostatin-1 analogs () highlight sulfonamides’ versatility in targeting ferroptosis pathways. The target compound’s pyridazine-sulfonamide hybrid could theoretically access similar pathways but with untested efficacy .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels 5a’s method (), involving alkylation or coupling of a pyridazine precursor with a benzenesulfonamide ethylamine. By contrast, 10a () requires condensation with heterocyclic hydrazides, a more complex route .

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 364.44 g/mol

This compound features a pyridazine ring, which is crucial for its biological interactions, and a benzenesulfonamide moiety that enhances its pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Carbonic Anhydrases (CAs) : Studies have shown that derivatives of pyridazinone compounds can inhibit various isoforms of carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and are implicated in tumor growth. The compound has demonstrated strong inhibitory activity against hCA II and hCA IX isoforms, with inhibition constants (K_I) in the low nanomolar range (5.3 - 58.1 nM) .
  • Anti-inflammatory Properties : The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which play a key role in inflammation. It has been suggested that the sulfonamide group enhances selectivity for COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs .
  • Anticancer Activity : The compound has shown promise in targeting cancer-related pathways, particularly through its inhibition of hCA IX, which is often overexpressed in tumors. This selective inhibition may contribute to its anticancer efficacy .

Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound.

Table 1: Inhibition Constants for Carbonic Anhydrase Isoforms

CompoundhCA II K_I (nM)hCA IX K_I (nM)hCA XII K_I (nM)
5a5.34.95.3
7c37.119.418.4
7f31.66.48.7

Data adapted from recent studies on pyridazine derivatives .

Case Studies

  • In Vivo Anti-inflammatory and Analgesic Effects : A study evaluated the anti-inflammatory effects of pyridazinone derivatives in animal models, demonstrating significant reductions in inflammation markers and pain response when treated with compounds similar to this compound .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit proliferation through the modulation of CA activity, supporting their potential as therapeutic agents against cancer .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridazinone core via hydrazine and dicarbonyl precursors, followed by sulfonamide coupling. Key steps include:

  • Pyridazinone formation : Reaction of hydrazine with a 1,4-diketone derivative under reflux in ethanol or THF .
  • Sulfonamide coupling : Reacting the pyridazinone intermediate with benzenesulfonyl chloride in the presence of a base (e.g., NaOH) at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for optimal purity.
    Validation : Monitor intermediates via TLC and confirm final product purity with HPLC (>95%) and NMR .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. Key signals include pyridazinone NH (~δ 10.5 ppm) and sulfonamide SO2 group (δ ~125–135 ppm in 13C) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+: 395.4 g/mol) .

Advanced: How can researchers optimize reaction yields when introducing electron-withdrawing substituents (e.g., -CF3) to the benzenesulfonamide moiety?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonyl chlorides and reduce hydrolysis .
  • Temperature control : Maintain <10°C during sulfonylation to prevent side reactions like dimerization .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling .
    Case study : Substituting -CF3 increased yield from 45% to 72% under optimized DMF/DMAP conditions .

Advanced: How should contradictory bioactivity data (e.g., COX-2 inhibition vs. lack of in vivo efficacy) be addressed?

Answer:

  • Validate target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to COX-2 in live cells .
  • Assay conditions : Check for off-target effects via kinase profiling panels (e.g., Eurofins) and adjust buffer pH (7.4 vs. 6.5) to mimic physiological conditions .
  • Pharmacokinetics (PK) : Assess bioavailability (e.g., murine PK studies) to rule out poor absorption or rapid metabolism .

Basic: What structural features influence this compound’s enzyme inhibition potency?

Answer:

  • Pyridazinone core : Essential for hydrogen bonding with catalytic residues (e.g., in kynurenine monooxygenase) .
  • Sulfonamide group : Enhances solubility and mimics endogenous substrates (e.g., p-aminobenzoic acid in dihydropteroate synthase) .
  • Substituent effects : Electron-withdrawing groups (e.g., -F, -CF3) on the benzene ring increase binding affinity by 3–5 fold (IC50 shift from 1.2 µM to 0.4 µM) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve selectivity for neurodegenerative targets?

Answer:

  • Scaffold diversification : Synthesize analogs with pyridine, thiophene, or furan replacements for the phenyl group to modulate lipophilicity .
  • 3D-QSAR modeling : Use Schrödinger’s Maestro to predict interactions with NMDA receptor subpockets .
  • In vitro screening : Prioritize analogs with >50% inhibition at 10 µM in primary neuronal cultures over HEK293 cells to exclude non-specific effects .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C; degradation increases by 15% after 30 days under UV light .
  • pH stability : Avoid aqueous solutions at pH <5 or >8 to prevent hydrolysis of the sulfonamide bond .
  • Lyophilization : For aqueous formulations, lyophilize with trehalose (1:1 w/w) to maintain stability >12 months .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS method :
    • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
    • MRM transition : 395.4 → 198.1 (collision energy: 25 eV).
    • Validation : Meet FDA guidelines for linearity (R² >0.99), LOD (1 ng/mL), and precision (CV <15%) .
  • Matrix effects : Use deuterated internal standards (e.g., d4-benzenesulfonamide) to correct for ion suppression in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.